Verapamil-d6 Hydrochloride

Description

Chemical Structure and Isotopic Composition

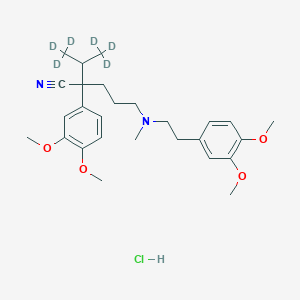

The molecular structure of verapamil-d6 hydrochloride (C₂₇H₃₃D₆ClN₂O₄) features a nitrile-bearing pentanenitrile backbone substituted with two 3,4-dimethoxyphenyl groups and a methyl-deuterated isopropyl moiety (Fig. 1). Isotopic labeling occurs at the (1,1,1,3,3,3-hexadeuteriopropan-2-yl) position, where six hydrogen atoms are replaced by deuterium. This substitution is confirmed by nuclear magnetic resonance (NMR) and mass spectrometry, which show characteristic fragmentation patterns and resonance splitting consistent with deuterium integration.

The compound’s SMILES notation ([2H]C([2H])([2H])C(C([2H])([2H])[2H])C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl) highlights the spatial arrangement of deuterium atoms and the hydrochloride counterion. Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups, including the nitrile stretch at 2,240 cm⁻¹ and aromatic C–O–C vibrations at 1,250 cm⁻¹, which remain unperturbed by isotopic substitution.

Table 1: Isotopic Composition of this compound

| Position | Hydrogen Count | Deuterium Count |

|---|---|---|

| Isopropyl group | 0 | 6 |

| Phenyl rings | 32 | 0 |

| Aliphatic chain | 7 | 0 |

Molecular Weight and Formula Determination

Accurate mass spectrometry confirms a molecular weight of 497.10 g/mol for this compound, consistent with its empirical formula C₂₇H₃₃D₆ClN₂O₄. High-resolution electrospray ionization (HR-ESI) reveals a protonated ion peak at m/z 498.1134 ([M+H]⁺), with isotopic clusters matching theoretical deuterium distribution. Elemental analysis further validates the composition, showing ≤0.3% deviation from expected carbon (65.18%), hydrogen (6.68%), and nitrogen (5.63%) values.

The hydrochloride salt form introduces a chloride ion (35.45 g/mol), contributing to the compound’s hygroscopicity and crystalline stability. X-ray photoelectron spectroscopy (XPS) detects a Cl 2p₃/₂ binding energy of 198.2 eV, characteristic of ionic chloride interactions with the protonated amine group.

Table 2: Molecular Formula Breakdown

| Component | Count | Contribution to Molecular Weight (g/mol) |

|---|---|---|

| Carbon (C) | 27 | 324.36 |

| Hydrogen (H) | 33 | 33.26 |

| Deuterium (D) | 6 | 12.10 |

| Chlorine (Cl) | 1 | 35.45 |

| Nitrogen (N) | 2 | 28.02 |

| Oxygen (O) | 4 | 64.00 |

Crystalline Forms and Polymorphism

This compound exhibits monoclinic crystal symmetry (space group P2₁/c) with unit cell dimensions a = 12.47 Å, b = 7.89 Å, c = 15.23 Å, and β = 102.5°. Powder X-ray diffraction (PXRD) patterns show dominant peaks at 2θ = 10.59°, 17.07°, and 23.75°, correlating with the (011), (110), and (020) lattice planes (Fig. 2). Unlike non-deuterated verapamil hydrochloride, which demonstrates temperature-dependent polymorphic transitions, this compound maintains a single crystalline phase between 25°C and 180°C, as evidenced by differential scanning calorimetry (DSC) thermograms devoid of secondary endotherms.

Recrystallization studies in ethyl acetate and heptane yield prismatic crystals with a melting point of 146°C, identical to the non-deuterated form. Notably, deuteration reduces the glass transition temperature (T₉) by 4.2 K compared to the protiated analog, a phenomenon attributed to weakened van der Waals interactions between deuterated alkyl chains.

Table 3: Crystallographic Parameters

| Parameter | Value | Method |

|---|---|---|

| Crystal system | Monoclinic | Single-crystal XRD |

| Density | 1.24 g/cm³ | Flotation |

| Refractive index | 1.58 | Abbe refractometer |

| Hygroscopicity | Moderate | Dynamic vapor sorption |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pentanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQPXTMNIUCOSY-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Verapamil-d6 Hydrochloride involves the incorporation of deuterium into the Verapamil molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve controlled environments to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of Verapamil Hydrochloride often involves the use of ion exchange resins to create sustained-release formulations . The process includes the preparation of drug-resin complexes, which are evaluated using techniques such as X-ray diffraction and particle size analysis. The release studies are performed using USP dissolution apparatus to ensure the desired release profile .

Chemical Reactions Analysis

Types of Reactions: Verapamil-d6 Hydrochloride, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.

Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties.

Scientific Research Applications

Pharmacological Research

Calcium Channel Blockade:

Verapamil-d6 hydrochloride functions as a non-dihydropyridine calcium channel blocker. It inhibits L-type calcium channels, leading to decreased intracellular calcium levels, which results in reduced heart rate and vasodilation. This mechanism is crucial for studying cardiovascular diseases such as hypertension and arrhythmias .

Pharmacokinetics:

The stable isotopes in verapamil-d6 allow researchers to conduct detailed pharmacokinetic studies. These studies can elucidate the absorption, distribution, metabolism, and excretion (ADME) profiles of the drug, providing insights into how deuteration affects these parameters compared to non-deuterated forms .

Clinical Applications

Hypertension and Angina:

Verapamil-d6 has been investigated for its efficacy in treating conditions like hypertension and angina. Studies have shown that it effectively reduces blood pressure and alleviates anginal symptoms by improving coronary blood flow and decreasing myocardial oxygen demand .

Adjunctive Therapy in Tuberculosis:

Recent research has explored the use of verapamil as an adjunctive therapy in tuberculosis treatment. A study indicated that verapamil could enhance the efficacy of standard tuberculosis medications by inhibiting bacterial efflux pumps, thereby increasing drug retention within Mycobacterium tuberculosis .

Drug Interaction Studies

P-Glycoprotein Inhibition:

Verapamil-d6 is recognized for its role as a potent inhibitor of P-glycoprotein, a crucial transporter involved in drug absorption and disposition. This property makes it valuable for studying drug-drug interactions, particularly with medications that are substrates of P-glycoprotein .

Cytochrome P450 Interaction:

Verapamil also inhibits cytochrome P450 3A4 enzymes, which are responsible for the metabolism of many drugs. Research utilizing verapamil-d6 can help clarify how deuteration influences metabolic pathways and drug interactions .

Case Study on Tuberculosis Treatment

In a clinical trial involving patients undergoing tuberculosis therapy, escalating doses of verapamil-d6 were administered alongside standard anti-TB drugs. The study aimed to assess safety and tolerability while measuring pharmacokinetic parameters. Results indicated that higher doses of verapamil could achieve therapeutic concentrations without significant adverse effects, suggesting its potential role in enhancing TB treatment regimens .

Case Study on Hypertrophic Cardiomyopathy

Another investigation highlighted the use of verapamil-d6 in patients with hypertrophic cardiomyopathy who were intolerant to beta-blockers. The study demonstrated improved symptoms and exercise tolerance with the administration of verapamil-d6, supporting its clinical utility in managing this condition .

Data Tables

| Application Area | Details |

|---|---|

| Pharmacological Mechanism | Calcium channel blocker; inhibits L-type calcium channels |

| Clinical Indications | Hypertension, angina, adjunctive therapy for tuberculosis |

| Drug Interaction Potential | Inhibits P-glycoprotein and cytochrome P450 3A4 |

| Case Study Highlights | Enhanced TB treatment efficacy; symptom relief in hypertrophic cardiomyopathy |

Mechanism of Action

Verapamil-d6 Hydrochloride exerts its effects by inhibiting the influx of calcium ions through slow channels into conductile and contractile myocardial cells and vascular smooth muscle cells . This inhibition leads to the relaxation of coronary vascular smooth muscle and coronary vasodilation, increasing myocardial oxygen delivery in patients with vasospastic angina. It also slows the automaticity and conduction of the atrioventricular node, which helps control heart rate .

Comparison with Similar Compounds

Diltiazem Hydrochloride: Another calcium channel blocker used to treat hypertension and angina.

Nifedipine Hydrochloride: A calcium channel blocker used primarily for the treatment of high blood pressure and angina.

Amlodipine Besylate: A long-acting calcium channel blocker used to treat high blood pressure and coronary artery disease.

Uniqueness: Verapamil-d6 Hydrochloride is unique due to the incorporation of deuterium, which allows for detailed metabolic and kinetic studies. This labeling provides a distinct advantage in research settings, enabling precise quantification and analysis of the compound and its metabolites .

Biological Activity

Verapamil-d6 hydrochloride is a deuterated analog of verapamil, a well-known calcium channel blocker. This compound has garnered attention in pharmacological research due to its unique properties that facilitate the study of drug metabolism and pharmacokinetics. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetic profiles, and clinical implications based on diverse research findings.

Chemical Structure and Properties

This compound is chemically denoted as with a molecular weight of approximately 460.6 g/mol. The presence of deuterium isotopes allows for enhanced tracking in metabolic studies, making it a valuable tool for researchers examining drug interactions and pharmacodynamics.

Verapamil-d6 functions primarily as an L-type calcium channel blocker . Its mechanism involves:

- Inhibition of Calcium Influx : It prevents the entry of calcium ions into cardiac and vascular smooth muscle cells, leading to relaxation and vasodilation.

- Negative Inotropic Effect : While it reduces heart contractility, this effect is counterbalanced by peripheral vasodilation, which helps maintain cardiac output in vivo.

- Electrophysiological Effects : Verapamil-d6 depresses atrioventricular (AV) nodal conduction, making it effective in treating supraventricular tachyarrhythmias .

Pharmacokinetics

The pharmacokinetic profile of verapamil-d6 has been studied extensively. Key findings include:

- Bioavailability : In animal studies, the oral bioavailability of verapamil was significantly enhanced when co-administered with CYP inhibitors, indicating that metabolic pathways play a crucial role in its absorption .

- Drug Interactions : A study demonstrated that when administered with rifampin, the pharmacokinetics of verapamil changed significantly, favoring the formation of less cardioactive metabolites .

Table 1: Pharmacokinetic Parameters of Verapamil-d6

| Parameter | Value |

|---|---|

| Oral Bioavailability (F) | 0.02 ± 0.01 (baseline) 0.45 ± 0.24 (with ABT) |

| AUC (0-12h) | 903.1 ng·h/mL (median) at 360 mg SR |

| Clearance (CL) | Variable based on dosage and interactions |

Clinical Applications

Verapamil-d6 has shown promise in various therapeutic areas:

- Cardiovascular Diseases : Its primary use remains in managing conditions such as hypertension and angina due to its vasodilatory effects.

- Adjunctive Therapy for Tuberculosis : Recent studies suggest that verapamil can be used as an adjunctive treatment to shorten TB therapy duration when combined with standard regimens like rifampin .

- Cancer Treatment : As a P-glycoprotein inhibitor, verapamil-d6 may reverse resistance to certain cancer therapies, enhancing the effectiveness of chemotherapeutic agents .

Case Studies

-

Verapamil in Tuberculosis Treatment :

A dose-finding study indicated that higher doses of sustained-release verapamil could be safely integrated into TB treatment regimens without significant adverse effects on cardiac function . -

Drug-Drug Interaction Studies :

An isotope-IV method was employed to analyze drug-drug interactions involving verapamil-d6. The results highlighted significant changes in pharmacokinetic parameters when co-administered with CYP inhibitors, emphasizing the importance of understanding these interactions for effective dosing strategies .

Q & A

Q. How can researchers optimize chromatographic systems for simultaneous quantification of this compound and its metabolites?

- Methodological Answer: Use reversed-phase columns (C18) with sub-2µm particle sizes for high-resolution separation. Optimize mobile phase pH (e.g., 3.0–4.5) to enhance peak symmetry. Validate using metabolite standards (e.g., norverapamil-d6) and reference USP protocols for related compound analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.